7-methyl-3-(2-oxo-2-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one
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Description
7-methyl-3-(2-oxo-2-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a useful research compound. Its molecular formula is C15H15N5O2S and its molecular weight is 329.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Several studies have focused on the synthesis of thiazolo[3,2-a]pyrimidine derivatives and their biological activities. For instance, compounds with thiazolo[3,2-a]pyrimidine frameworks have been synthesized and tested against both Gram-positive and Gram-negative bacteria as well as fungi, showing excellent biocidal properties in some cases (Youssef et al., 2011). Additionally, novel pyrazolo[3,4-d]pyrimidin derivatives were prepared and demonstrated significant antimicrobial activity (Khobragade et al., 2010).
Anticancer and Anti-inflammatory Applications
Research on pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives has shown their potential in anticancer and anti-inflammatory treatments. A study synthesized a series of these compounds, demonstrating their cytotoxic activities against cancer cell lines and inhibition of 5-lipoxygenase, an enzyme associated with inflammation and cancer (Rahmouni et al., 2016).
Antifolate Agents
Compounds resembling the specified chemical structure have also been explored as antifolates, which are crucial in cancer chemotherapy. Classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines were synthesized, showing promise as dihydrofolate reductase (DHFR) inhibitors with potential antitumor activity (Gangjee et al., 2007).
Properties
IUPAC Name |
3-[2-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-oxoethyl]-7-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-9-2-14(22)20-11(7-23-15(20)18-9)3-13(21)19-5-10-4-16-8-17-12(10)6-19/h2,4,8,11H,3,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFWLFCLUINVEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(CSC2=N1)CC(=O)N3CC4=CN=CN=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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